molecular formula C12H13N3S B13128932 2-([2,2'-Bipyridin]-3-ylthio)ethanamine

2-([2,2'-Bipyridin]-3-ylthio)ethanamine

Cat. No.: B13128932
M. Wt: 231.32 g/mol
InChI Key: ZIWNMWPIEJHFTL-UHFFFAOYSA-N
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Description

Overview of Substituted 2,2'-Bipyridine (B1663995) Ligands in Coordination Chemistry

The 2,2'-bipyridine (bpy) moiety is one of the most widely utilized chelating ligands in the history of coordination chemistry. mdpi.com Since its discovery, it has been integral to the development of metal complexes with rich photophysical and electrochemical properties. mdpi.comwikipedia.org As a bidentate, N,N-donor ligand, it forms stable five-membered chelate rings with a vast array of metal ions. wikipedia.org The planarity of the bipyridine system facilitates electron delocalization, which is fundamental to the metal-to-ligand charge transfer (MLCT) transitions observed in many of its complexes, such as the well-studied [Ru(bpy)₃]²⁺. wikipedia.org These properties have made bipyridine complexes central to research in photosensitization, photoredox catalysis, and molecular electronics. mdpi.comacs.org

The true versatility of the bipyridine framework lies in the ability to strategically introduce substituents onto the pyridine (B92270) rings. Functionalization can be used to systematically tune the steric and electronic properties of the ligand and, consequently, the resulting metal complex. For instance, alkyl groups can enhance solubility in organic solvents, while bulky groups at the 6,6'-positions can provide steric protection to the metal center, influencing its reactivity and stability. wikipedia.org Introducing electron-donating or electron-withdrawing groups alters the energy of the ligand's π* orbitals, thereby modifying the redox potentials and spectroscopic characteristics of the metal complex. nih.gov The synthesis of asymmetrically substituted bipyridines can create unique coordination geometries, leading to complexes with distinct reactivities. mdpi.com This synthetic flexibility has allowed for the creation of a vast library of bipyridine ligands tailored for specific applications, from catalysis to the development of advanced materials. nih.govlboro.ac.uk

Table 1: Effects of Substitution on 2,2'-Bipyridine Ligand Properties
Substituent Position(s)Substituent TypeEffect on Ligand/Complex PropertiesExample Application
4,4'Electron-Donating (e.g., -CH₃, -OCH₃)Lowers reduction potential; Stabilizes oxidized metal center.Tuning redox potentials in catalysts.
4,4'Electron-Withdrawing (e.g., -CF₃, -COOR)Increases reduction potential; Facilitates ligand-based reduction.Photocatalysis, CO₂ reduction.
6,6'Bulky/Steric (e.g., -tBu)Provides steric protection to the metal center; Can distort coordination geometry. wikipedia.orgControlling reaction selectivity.
5,5'Functional Groups (e.g., -COOH, -NH₂)Allows for post-complexation modification, surface anchoring, or secondary coordination.Dye-sensitized solar cells, sensor development.
3,3'Bridging UnitsCreates multimetallic architectures or macrocycles.Supramolecular chemistry, molecular wires.

Significance of the 3-Thioethanamine Moiety in Ligand Design and Function

The functional group appended at the 3-position of the bipyridine core in 2-([2,2'-Bipyridin]-3-ylthio)ethanamine is a thioethanamine moiety. This group introduces two additional potential donor atoms: a soft thioether sulfur and a harder primary amine nitrogen.

The thioether group (R-S-R') is recognized as a soft donor ligand, making it particularly suitable for coordinating with soft or borderline metal ions like Cu(I), Ag(I), Pd(II), and Pt(II). While generally considered weaker and more labile donors compared to phosphines, their inclusion in a polydentate framework significantly enhances chelation strength and complex stability. The pyramidal geometry of the sulfur atom in thioether complexes can introduce specific stereochemical features. nih.gov In biological systems, the thioether of the amino acid methionine plays a crucial role in copper trafficking, highlighting its ability to form reversible bonds with metal ions. researchgate.net

The combination of a soft thioether and a harder amine donor within the same flexible side chain creates a hemilabile system with bidentate (S,N) binding potential. This dual-donor nature allows the ligand to adapt to the electronic preferences of different metal centers.

Table 2: Comparison of Thioether and Amine Donor Groups in Coordination Chemistry
PropertyThioether (-S-)Primary Amine (-NH₂)
HSAB ClassificationSoft BaseHard/Borderline Base
Typical Metal PartnersLate transition metals, low oxidation states (e.g., Cu(I), Pd(II), Pt(II), Ag(I)).Early and late transition metals, various oxidation states (e.g., Cr(III), Co(II), Ni(II), Cu(II)).
Bonding NaturePrimarily σ-donor, weak π-acceptor capabilities.Strong σ-donor.
StereochemistryPyramidal geometry at sulfur, can be a source of chirality. nih.govTypically tetrahedral geometry at nitrogen.
Redox ActivityCan be oxidized to sulfoxide (B87167) or sulfone.Generally redox-inactive at the donor atom under typical conditions.
Secondary InteractionsLimited potential.Can act as a hydrogen bond donor.

Research Landscape and Emerging Opportunities for this compound

A detailed survey of the current chemical literature indicates that this compound is a novel compound for which specific synthesis, characterization, and application studies have not yet been widely reported. Its absence from extensive databases suggests that it represents a frontier molecule in ligand design. The research landscape can therefore be best understood by its potential, derived from the well-established chemistry of its constituent functional groups.

The key opportunity presented by this ligand is its potential to act as a versatile tridentate N,N,S chelator. The combination of the rigid, planar bipyridine unit with the flexible thioethanamine arm offers a unique topology for creating specific coordination environments. This structure could lead to the formation of stable five- and six-membered chelate rings, resulting in distorted octahedral or square pyramidal geometries in metal complexes, depending on the metal ion and other coordinating ligands.

Emerging opportunities for this ligand include:

Asymmetric Catalysis : The sulfur atom in the thioether linkage is a stereocenter upon coordination. This inherent chirality could be exploited in the design of new chiral catalysts for asymmetric transformations, an area of significant interest in organic synthesis.

Bioinorganic Chemistry : The N,N,S donor set mimics the coordination environment of certain metalloenzymes. Complexes of this ligand could serve as structural or functional models for active sites, for example, those involving cysteine or methionine coordination.

Redox-Active Systems : The combination of the redox-active bipyridine moiety and the oxidizable sulfur atom could lead to complexes with rich electrochemical behavior. This could be harnessed for developing new electrocatalysts or materials for electronic devices.

Sensing and Extraction : The presence of both hard (N) and soft (S) donor atoms may impart selectivity for specific metal ions. This could be explored for applications in sensors for heavy metals or in selective extraction processes. The terminal amine also provides a convenient handle for grafting the ligand onto solid supports or functionalizing it further.

The synthesis of this compound itself presents a viable research direction, likely involving nucleophilic substitution on a 3-halo-2,2'-bipyridine precursor with a protected cysteamine (B1669678) derivative, followed by deprotection. The exploration of its coordination chemistry with a range of transition metals would be the logical next step to unlock its potential.

Scope and Objectives of the Academic Research Outline

This article serves to provide a comprehensive academic overview of the chemical compound this compound from the perspective of modern coordination chemistry. The primary objective is to deconstruct the ligand's design by analyzing its core components and to project its potential applications based on established chemical principles.

The scope of this work is strictly focused on the fundamental chemical aspects of the ligand and its precursors. It begins with a foundational discussion of substituted 2,2'-bipyridine ligands, a cornerstone of coordination chemistry. It then specifically addresses the significance of the 3-thioethanamine functional group, highlighting the distinct roles of the thioether and primary amine donors. Finally, it synthesizes this information to define the nascent research landscape and identify promising future directions for this specific, novel molecule. The content is intended to be scientifically rigorous and informative for a professional audience engaged in chemical research and ligand design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

2-(2-pyridin-2-ylpyridin-3-yl)sulfanylethanamine

InChI

InChI=1S/C12H13N3S/c13-6-9-16-11-5-3-8-15-12(11)10-4-1-2-7-14-10/h1-5,7-8H,6,9,13H2

InChI Key

ZIWNMWPIEJHFTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC=N2)SCCN

Origin of Product

United States

Coordination Chemistry of 2 2,2 Bipyridin 3 Ylthio Ethanamine Complexes

Ligand Characteristics: Multidentate Nature and Donor Atom Identification

The coordination behavior of 2-([2,2'-Bipyridin]-3-ylthio)ethanamine is fundamentally dictated by its potential as a multidentate ligand. The spatial arrangement of its nitrogen and sulfur atoms allows it to bind to a metal center through multiple points of attachment, a property known as chelation, which generally leads to the formation of highly stable metal complexes.

The primary chelating unit within the this compound ligand is the 2,2'-bipyridine (B1663995) (bpy) moiety. The two nitrogen atoms of the bipyridine rings are positioned to form a stable five-membered chelate ring upon coordination to a metal ion. wikipedia.org This bidentate N,N'-coordination is a well-documented and robust feature of bipyridine chemistry, forming the foundation of the ligand's binding capability. wikipedia.org

Extending from the bipyridine core is a flexible ethylthio arm, which presents two additional potential donor sites: the thioether sulfur atom and the terminal primary amine nitrogen atom. This transforms the molecule into a potential tridentate ligand with an N,N',S donor set. The flexibility of the ethyl chain is crucial, as it allows the pendant arm to fold back and position the sulfur and nitrogen atoms for simultaneous coordination with the same metal center already bound by the bipyridine unit. This can result in the formation of additional five- or six-membered chelate rings, further enhancing the thermodynamic stability of the resulting metal complex. The coordination of thioether and amine groups to transition metals is a common feature in bioinorganic and coordination chemistry. scirp.orgnih.gov

Table 1: Potential Donor Atoms in this compound

Donor Atom Functional Group Type of Donation Expected Role
N1 2,2'-Bipyridine σ-donor, π-acceptor Primary chelation site
N2 2,2'-Bipyridine σ-donor, π-acceptor Primary chelation site
S Thioether σ-donor Secondary coordination site
N3 Ethanamine σ-donor Secondary coordination site

The coordination behavior of a ligand is governed by a combination of electronic and steric factors. Electronically, the 2,2'-bipyridine unit is known for its ability to act not only as a strong σ-donor through its nitrogen lone pairs but also as a π-acceptor due to its low-lying π* orbitals. frontiersin.org This π-accepting character can stabilize metal ions in lower oxidation states. The thioether and amine groups, in contrast, are primarily σ-donors.

Complexation with Transition Metal Ions

The versatile N,N',S donor set of this compound makes it an effective ligand for a wide range of transition metal ions, which often have a strong affinity for nitrogen and sulfur donors.

The tridentate nature of the ligand allows for the formation of complexes with various stoichiometries and coordination numbers, depending on the metal ion's size, preferred geometry, and the reaction conditions.

1:1 Metal-to-Ligand Stoichiometry (ML): A single ligand can bind to a metal ion in a tridentate fashion. The remaining sites in the metal's coordination sphere would then be occupied by other species, such as solvent molecules or counter-anions (e.g., Cl⁻, NO₃⁻). This can lead to complexes with the general formula [M(L)Xₙ], where X represents an anion or solvent. For a typical divalent metal ion like Cu(II) or Ni(II), this could result in coordination numbers of four, five, or six. nih.gov

1:2 Metal-to-Ligand Stoichiometry (ML₂): Two ligand molecules can coordinate to a single metal center, potentially saturating its coordination sphere. In this scenario, each ligand would bind in a tridentate manner to form a six-coordinate, octahedral complex with the formula [M(L)₂]ⁿ⁺. Such bis-tridentate complexes are common for first-row transition metals with a preference for octahedral geometry. researchgate.net

The final coordination number is a balance between the chelating ability of the ligand and the steric bulk around the metal center.

The synthesis of metal complexes with this compound generally follows standard coordination chemistry procedures. A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent.

Typically, a solution of the ligand is added to a solution of a transition metal salt (e.g., chlorides, nitrates, or perchlorates) in a solvent such as methanol, ethanol, or acetonitrile. The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. nih.govuobaghdad.edu.iq The resulting metal complex may precipitate directly from the solution upon formation or can be isolated by techniques such as slow evaporation of the solvent, cooling the solution, or layering with a less-polar solvent (e.g., diethyl ether) to induce crystallization. The solid product is then collected by filtration, washed, and dried. nih.govnih.gov

Structural Elucidation of Coordination Compounds

A comprehensive understanding of the structure and bonding in coordination compounds requires a combination of analytical techniques. For complexes of this compound, a suite of spectroscopic and crystallographic methods would be employed for full characterization.

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and the specific coordination mode of the ligand (i.e., confirming whether it acts as a bidentate or tridentate donor).

Spectroscopic methods are crucial for characterizing complexes in both solid and solution states.

Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the bipyridine ring and the N-H bonds of the amine group upon binding to the metal. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Is used to study the electronic transitions within the complex. Bipyridine complexes are known for their strong metal-to-ligand charge transfer (MLCT) bands, which are often responsible for their intense colors. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR can provide detailed information about the structure in solution, showing characteristic shifts in the ligand's signals upon complexation. nih.gov

Elemental Analysis: Provides the percentage composition of C, H, N, and S, which is used to confirm the empirical formula of the synthesized complex. nih.gov

Table 2: Common Techniques for Structural Characterization

Technique Information Provided
Single-Crystal X-ray Diffraction Definitive 3D molecular structure, bond lengths, bond angles, coordination geometry.
Infrared (IR) Spectroscopy Identification of functional groups and shifts upon coordination.
UV-Visible Spectroscopy Electronic transitions, including d-d transitions and MLCT bands.
Nuclear Magnetic Resonance (NMR) Solution-state structure and ligand environment (for diamagnetic complexes).
Mass Spectrometry Molecular weight and confirmation of complex composition.
Elemental Analysis Empirical formula and purity of the isolated compound.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the coordination chemistry or redox properties of metal complexes involving the particular ligand This compound .

Therefore, it is not possible to provide a scientifically accurate article on the following requested topics, as no experimental or theoretical data exists in the public domain for this specific compound:

Coordination Geometries and Configurational Isomerism in Metal-2-([2,2'-Bipyridin]-3-ylthio)ethanamine Complexes

Inter- and Intramolecular Interactions within Coordination Spheres

Redox Properties and Electrochemistry of Metal-2-([2,2'-Bipyridin]-3-ylthio)ethanamine Complexes

To generate the requested content would require speculation and invention of data, which would not meet the standards of scientific accuracy. Further research into the synthesis and characterization of this ligand and its metal complexes is needed before a detailed article can be written.

Ligand Design and Structure Property Relationships for 2 2,2 Bipyridin 3 Ylthio Ethanamine

Rational Design Principles for Functionalized Bipyridine Derivatives

The rational design of bipyridine ligands involves the strategic placement of substituents to modulate their intrinsic properties. The foundational 2,2'-bipyridine (B1663995) unit acts as a strong σ-donor and a π-acceptor, properties that can be systematically altered. nih.gov Introducing electron-donating or electron-withdrawing groups onto the aromatic rings directly influences the electron density at the coordinating nitrogen atoms and the energy levels of the ligand's π and π* orbitals. nih.govnih.gov This, in turn, affects the stability, redox potentials, and photophysical properties of its metal complexes. acs.org

A powerful design strategy involves appending additional coordinating groups to the bipyridine framework via a linker. These "pendant arms" can transform the bidentate bipyridine into a polydentate chelator, significantly enhancing the thermodynamic stability of the resulting metal complexes through the chelate effect. libretexts.org The nature of the donor atom in the pendant arm (e.g., N, O, or S), the length and flexibility of the linker, and its point of attachment to the bipyridine core are all critical design parameters that dictate the coordination geometry and selectivity of the ligand for specific metal ions. nih.gov

The ethanamine chain (-CH₂CH₂NH₂) appended to the bipyridine core in 2-([2,2'-Bipyridin]-3-ylthio)ethanamine introduces a primary amine group, which serves as a third potential coordination site. This functionalization allows the ligand to act as a tridentate, N,N',N''-donor system.

Chelation and Stability: Upon coordination to a metal ion, the ethanamine arm can bind to the metal center, forming a five-membered chelate ring (M-N(py)-C-S-C-C-N). Concurrently, the two pyridine (B92270) nitrogens form their own stable five-membered ring. The formation of multiple chelate rings leads to a significant increase in the thermodynamic stability of the complex, a phenomenon known as the chelate effect. libretexts.org Five-membered chelate rings are particularly favored as they exhibit minimal ring strain. stackexchange.com The flexibility of the ethyl linker allows the ligand to adapt to the geometric preferences of various metal ions, commonly resulting in meridional coordination in octahedral complexes. nih.gov

The thioether (-S-) linkage serves as a flexible bridge connecting the ethanamine arm to the 3-position of the bipyridine ring. Its impact on the ligand's properties is multifaceted.

Electronic Contribution: An alkylthio substituent is generally considered to be a weak σ-donating group. Its influence on the electronics of the pyridine ring is less pronounced than that of strongly donating (e.g., -NMe₂) or withdrawing (e.g., -NO₂) groups. rsc.org However, its placement at the 3-position can subtly modulate the electron density of the adjacent coordinating nitrogen atom, thereby fine-tuning the ligand field strength. In studies on bis(imino)pyridine iron complexes, it was noted that thioether substituents generally lead to more active catalysts than their ether analogues, highlighting the distinct electronic nature of the sulfur linkage. acs.org

Flexibility and Potential for Higher Denticity: The C-S-C bond is flexible, allowing the ethanamine arm to orient itself for effective coordination without imposing significant strain on the bipyridine backbone. Furthermore, the sulfur atom itself possesses lone pairs of electrons and can act as a soft donor site. While less basic than the nitrogen donors, the thioether sulfur could coordinate to soft metal ions such as Pd(II), Pt(II), or Ag(I), potentially allowing the ligand to behave as a tetradentate N,N',S,N''-donor in specific coordination environments.

Systematic Structural Modifications of this compound

The structure of this compound serves as a versatile platform that can be systematically modified to fine-tune its properties for specific applications. These modifications can be targeted at either the bipyridine framework or the pendant substituent.

Substituents can be introduced at various positions on the two pyridine rings to induce predictable changes in the ligand's steric and electronic profile.

4,4'-Positions: Substitution at the 4 and 4' positions is a common strategy for tuning the electronic properties of the ligand without introducing significant steric hindrance near the metal center. wikipedia.org Attaching electron-donating groups (e.g., methoxy, amino) increases the electron density on the bipyridine system, enhancing its σ-donor character and raising the energy of its π* orbitals. This generally makes the coordinated metal center more electron-rich and easier to oxidize. nih.gov Conversely, introducing electron-withdrawing groups (e.g., carboxyl, trifluoromethyl) decreases the ligand's basicity and lowers the energy of its π* orbitals, making it a better π-acceptor and stabilizing lower oxidation states of the metal. acs.org

6,6'-Positions: Introducing bulky substituents at the 6 and 6' positions, adjacent to the coordinating nitrogen atoms, primarily imparts steric control. wikipedia.org These groups can block coordination sites, forcing a specific geometry, protecting the metal center from unwanted reactions, or influencing the selectivity of catalytic processes.

The pendant arm can also be modified to alter the ligand's chelating properties.

Chain Length: Altering the length of the alkyl chain between the thioether and the amine affects the size of the resulting chelate ring. For example, changing the linker from ethyl to propyl would result in the formation of a six-membered chelate ring upon coordination. The stability of chelate complexes is highly dependent on ring size, with five-membered rings generally being more stable than six-membered rings, which are in turn more stable than four- or seven-membered rings. stackexchange.comrsc.org

Amine Substitution: The primary amine (-NH₂) can be alkylated to form secondary (-NHR) or tertiary (-NR₂) amines. This modification increases the steric bulk directly at one of the coordination sites and can also slightly increase the basicity of the nitrogen donor. Such changes can be used to fine-tune the reactivity and stability of the resulting metal complexes.

Tuning of Electronic, Steric, and Chelating Properties through Ligand Design

The multifunctional nature of this compound provides multiple avenues for the precise tuning of its coordination properties. By combining modifications to the bipyridine core and the pendant arm, a wide range of electronic, steric, and chelating characteristics can be achieved.

The electronic properties are primarily governed by substituents on the bipyridine rings. As demonstrated in studies of substituted Fe(II) polypyridine complexes, modification of substituents can be used to tune ligand field strength and dramatically alter the reduction potentials of the complex. acs.orgnih.gov Steric properties are controlled by the introduction of bulky groups, either on the bipyridine framework (e.g., at the 6,6'-positions) or on the pendant amine. acs.org The chelating properties are dictated by the presence and nature of the pendant arm, with the ethanamine chain promoting stable, tridentate coordination through the formation of a five-membered ring. nih.govrsc.org

The following table provides a conceptual overview of how systematic modifications to the parent this compound structure could be used to tune the properties of a hypothetical metal complex.

Ligand Modification (Relative to Parent Structure)Primary EffectPredicted Impact on M(II)/M(III) Redox PotentialPredicted Impact on Steric HindranceExpected Denticity
Parent LigandBaselineReferenceLowTridentate (N,N',N'')
4,4'-di-methoxy substitutionElectronic (Donating)More Negative (Easier to Oxidize)LowTridentate (N,N',N'')
4,4'-di-trifluoromethyl substitutionElectronic (Withdrawing)More Positive (Harder to Oxidize)LowTridentate (N,N',N'')
6,6'-di-methyl substitutionStericSlightly more NegativeMediumTridentate (N,N',N'')
N,N-dimethylation of ethanamineStericSlightly more NegativeMedium-HighTridentate (N,N',N'')
Change ethanamine to propanamineChelate Ring SizeMinimal ChangeLowTridentate (N,N',N'')

This systematic approach to ligand modification, grounded in the fundamental principles of coordination chemistry, allows for the development of tailored metal complexes where the electronic, steric, and chelating properties are rationally controlled to achieve a desired function.

Catalytic Applications of 2 2,2 Bipyridin 3 Ylthio Ethanamine Metal Complexes

Homogeneous Catalysis with 2-([2,2'-Bipyridin]-3-ylthio)ethanamine Complexes

Metal complexes derived from this compound and its analogs are effective homogeneous catalysts. researchgate.net The bipyridine unit provides a strong and tunable coordination site for the metal, while the thioether and amine functionalities can offer additional coordination points or participate directly in the catalytic cycle. This multi-dentate coordination contributes to the stability and catalytic activity of the resulting complexes.

Complexes of bipyridine-based ligands have demonstrated significant utility in various organic transformations. For instance, ruthenium-bipyridine complexes have been successfully employed in the cross-esterification of primary and secondary alcohols. mdpi.com While direct studies on this compound complexes in these specific reactions are not extensively documented, the proven efficacy of related bipyridine systems suggests a strong potential for their application. The electronic properties of the bipyridine ligand, which can be modulated by substituents, play a crucial role in the catalytic activity.

In the realm of oxidation catalysis, TEMPO-appended bipyridine complexes of lanthanides like Eu(III) have been synthesized. nih.govnih.gov These complexes are designed to utilize the TEMPO moiety for selective reactions, indicating a pathway for designing oxidation catalysts based on the this compound scaffold. The thioether linkage in the ligand could also play a role in modulating the redox properties of the metal center, a key factor in oxidation catalysis.

Below is a table summarizing the application of related bipyridine complexes in organic transformations:

Catalytic ReactionMetal-Ligand SystemSubstrate ScopeKey Findings
Cross-EsterificationRuthenium-PNN Pincer ComplexPrimary and secondary alcoholsEfficient coupling under mild conditions. mdpi.com
OxidationEu(III)-TEMPO-BipyridineBiothiolsSelective interaction and potential for sensing applications. nih.govnih.gov
Coupling ReactionsPalladium-BipyridineVariousStereoselective carbon-carbon bond formation. researchgate.net

The bipyridine framework is a well-established component in redox-active metal complexes. The electronic communication between multiple redox-active sites through a bipyridine bridge has been a subject of detailed study. nih.govresearchgate.net For instance, ruthenium complexes with amine-functionalized bipyridine ligands have been investigated for their electron delocalization properties. nih.govresearchgate.net These studies provide a fundamental understanding of how the this compound ligand could facilitate electron transfer processes in redox catalysis.

In electrocatalysis, manganese-bipyridine complexes have been explored for the reduction of carbon dioxide. nsf.gov The presence of an amine group in the vicinity of the catalytic center can significantly influence the reaction pathway, favoring the formation of formate (B1220265) over carbon monoxide. nsf.gov This highlights the potential of the amine group in this compound to play a cooperative role in electrocatalytic cycles. The thioether group could also influence the electronic structure of the metal center, thereby tuning its electrocatalytic activity.

A table detailing the redox properties of related bipyridine complexes is provided below:

Complex TypeRedox ProcessExperimental TechniqueKey Observation
Ru(bpy)₂Lⁿ⁺Oxidation/ReductionCyclic VoltammetryPotentials are largely uninfluenced by ligand changes. rsc.org
Amine-functionalized Bipyridine-Metal ComplexesElectron DelocalizationNIR SpectroscopyEnhanced electron coupling upon metal chelation. nih.govresearchgate.net
Mn(bpy)(CO)₃CNCO₂ ReductionCyclic VoltammetryElectrocatalytic reduction to CO. nsf.gov

Asymmetric Catalysis Employing Chiral Derivatives of this compound Ligands

The development of chiral bipyridine ligands has been a cornerstone of asymmetric catalysis, leading to significant advancements in enantioselective transformations. urfu.ruresearchgate.net While specific chiral derivatives of this compound are not extensively reported in the provided search results, the principles of designing chiral bipyridine ligands are well-established and can be applied to this scaffold. Chirality can be introduced in several ways, such as through an axially chiral bipyridine unit or by incorporating chiral centers in the side chain.

The application of chiral ligands in asymmetric catalysis is broad, with examples ranging from asymmetric alkylations to cycloadditions and aldol (B89426) reactions. nih.gov The success of these reactions relies on the ability of the chiral ligand to create a stereochemically defined environment around the metal center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer. Planar-chiral heterocycles have also proven to be effective as both enantioselective nucleophilic catalysts and as chiral ligands for metal-catalyzed processes. scispace.com

The potential for creating chiral derivatives of this compound opens up avenues for its use in a variety of asymmetric catalytic reactions, including Petasis reactions catalyzed by chiral biphenols. nih.gov

Mechanistic Investigations of Catalytic Cycles and Intermediates

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and spectroscopy, along with computational methods. For bipyridine-based catalytic systems, mechanistic investigations have shed light on the nature of the active species and the elementary steps of the catalytic cycle.

For example, kinetic and mechanistic studies on the substitution behavior of platinum(II) polypyridyl complexes have provided insights into the factors that influence the reactivity of the metal center. rsc.org Such studies are essential for understanding how the structure of the this compound ligand would affect the kinetics of a catalytic reaction.

In the context of electrocatalysis, mechanistic studies have elucidated the role of intermediates in the reaction pathway. For instance, the formation of a TEMPO-N₃ complex has been identified as a key step in the electrochemical C-H azidation of N-heterocycles. researchgate.net Similarly, mechanistic investigations of cyclic carbonate formation from CO₂ and epoxides catalyzed by a ruthenium 2,2'-bipyridine (B1663995) complex have provided a deeper understanding of the catalytic process. epa.gov

Catalyst Stability, Longevity, and Reusability in Catalytic Processes

For practical applications, the stability, longevity, and reusability of a catalyst are of paramount importance. Homogeneous catalysts, while often highly active and selective, can suffer from difficulties in separation from the reaction mixture, which can limit their reusability. One approach to address this issue is to immobilize the catalyst on a solid support.

For instance, metal-bipyridine complexes supported on aminopropyl-functionalized montmorillonite (B579905) K10 have been developed for the transesterification of β-keto esters. nih.gov These supported catalysts demonstrated good stability and could be reused multiple times without a significant loss of activity. nih.gov This strategy could be applied to complexes of this compound to enhance their reusability.

The table below summarizes findings related to the stability and reusability of related catalytic systems:

Catalyst SystemApplicationReusabilityKey Finding
NH₂-MK10-Bpy-Mn/ZnTransesterificationReusable, good stabilityMaintained good activity over multiple cycles. nih.gov
TiO₂/SO₄²⁻ NanocatalystOxime SynthesisReusable for five consecutive runsNo tremendous loss in catalytic activity. researchgate.net

Supramolecular Chemistry and Self Assembly of 2 2,2 Bipyridin 3 Ylthio Ethanamine Systems

Molecular Recognition and Host-Guest Interactions

Molecular recognition is a fundamental concept in supramolecular chemistry, involving the specific binding of a "guest" molecule to a complementary "host" molecule. The 2-([2,2'-Bipyridin]-3-ylthio)ethanamine molecule can act as a guest, participating in host-guest interactions through its various functional groups. The bipyridine unit, with its aromatic character and nitrogen atoms, can form inclusion complexes with macrocyclic hosts such as cyclodextrins and calixarenes.

The binding affinity of such host-guest complexes is quantified by the association constant (Kₐ). While specific binding data for this compound is not extensively documented, data from analogous bipyridine derivatives provide insight into the potential interactions. For instance, the complexation of β-cyclodextrin with various bipyridine guests has been studied, revealing a range of binding geometries and thermodynamic parameters. nih.gov The inclusion of the bipyridine moiety within the hydrophobic cavity of a host is driven by a combination of hydrophobic effects and van der Waals interactions. Furthermore, the ethylamine group can engage in hydrogen bonding with the host's portal, further stabilizing the complex.

Table 1: Representative Association Constants for Bipyridine Derivatives in Host-Guest Complexes

Host Guest Association Constant (Kₐ) (M⁻¹) Solvent
β-Cyclodextrin 4,4'-Vinylenedipyridine 1.2 x 10³ Aqueous Solution
β-Cyclodextrin 2,2'-Dithiodipyridine 3.5 x 10² Aqueous Solution
Helic researchgate.netarene derivative 1,1′-Dimethyl-4,4′-bipyridinium (6.76 ± 1.02) × 10³ CDCl₃/acetone-d₆
Aramide azo-macrocycle Protonated 4,4′-bipyridine K₁ = 9.91 × 10⁵, K₂ = 1.02 × 10⁵ CHCl₃-CH₃CN

This table presents data from similar bipyridine systems to illustrate the range of binding affinities and is for illustrative purposes. nih.govbeilstein-journals.orgnih.gov

Self-Assembly Strategies for Ordered Architectures

Self-assembly is the spontaneous organization of molecules into well-defined, stable, and ordered structures. For this compound, both metal-coordination and non-covalent interactions are key drivers for the formation of supramolecular architectures.

The 2,2'-bipyridine (B1663995) moiety is a classic chelating ligand in coordination chemistry, readily forming stable complexes with a wide range of transition metal ions. This property is extensively exploited in metal-directed self-assembly to construct discrete supramolecular structures such as coordination polymers, metallacycles, and cages. The coordination of metal ions to the bipyridine units of this compound can lead to the formation of one-, two-, or three-dimensional networks. The geometry of the resulting architecture is dictated by the coordination preference of the metal ion, the stoichiometry of the metal-to-ligand ratio, and the presence of counter-ions.

For example, with transition metals that favor octahedral coordination, such as Fe(II) or Ru(II), three ligands can coordinate to a single metal center, leading to the formation of [M(ligand)₃]ⁿ⁺ complexes. If the metal-to-ligand ratio is varied, bridged structures can be formed, leading to coordination polymers. The thioether and amine functionalities can also play a secondary role in coordinating to the metal center or influencing the packing of the resulting structures.

Table 2: Typical Coordination Geometries and Metal-Ligand Stability Constants for Bipyridine Complexes

Metal Ion Coordination Geometry Stepwise Stability Constants (log K) Overall Stability Constant (log β)
Zn(II) Octahedral log K₁ = 5.4, log K₂ = 4.4, log K₃ = 3.5 13.3
Cd(II) Octahedral log K₁ = 4.5, log K₂ = 3.5, log K₃ = 2.5 10.5
Cu(II) Distorted Octahedral - High stability
Pt(II) Square Planar - High stability

This table provides representative stability constants for 2,2'-bipyridine complexes with various metal ions to illustrate the strength of the coordination bonds. researchgate.net

Beyond metal coordination, non-covalent interactions play a crucial role in the self-assembly of this compound. The ethylamine group is a hydrogen bond donor and acceptor, capable of forming intermolecular hydrogen bonds that can direct the formation of tapes, sheets, or helical structures. The bipyridine rings can participate in π-π stacking interactions, which are significant in the organization of aromatic molecules in the solid state and in solution. These stacking interactions contribute to the stability of the assembled structures.

Supramolecular Chirality and Chirogenesis Induction

Chirality at the supramolecular level can emerge from the assembly of either chiral or achiral building blocks. Although this compound is achiral, its self-assembly can lead to the formation of chiral supramolecular structures, a phenomenon known as spontaneous symmetry breaking. More commonly, supramolecular chirality is induced by the interaction of the achiral assembly with a chiral guest or template, a process termed chirogenesis. mdpi.com

The coordination of this compound to a metal center can create a chiral environment. For example, in an octahedral [M(ligand)₃]ⁿ⁺ complex, the arrangement of the three bidentate ligands around the metal center can be either left-handed (Λ) or right-handed (Δ), resulting in a racemic mixture of chiral complexes. The presence of a chiral counter-ion or a chiral guest molecule can bias this equilibrium, leading to an excess of one enantiomer.

Furthermore, the non-covalent self-assembly of this molecule can also lead to chiral superstructures. For instance, hydrogen bonding between the amine groups could direct the molecules to assemble into helical chains, which are inherently chiral. The handedness of these helices could potentially be controlled by the presence of a chiral solvent or a chiral co-assembling molecule. The induction and control of supramolecular chirality are of significant interest for applications in chiral recognition, catalysis, and materials science. mdpi.comnih.gov

Dynamic Supramolecular Systems and Stimuli-Responsive Architectures

A key feature of supramolecular systems is their dynamic nature, which arises from the reversibility of the non-covalent interactions holding them together. This allows for the development of "smart" materials that can respond to external stimuli, such as changes in pH, temperature, light, or the presence of specific chemical species.

The this compound molecule incorporates several functionalities that can impart stimuli-responsive behavior to its supramolecular assemblies.

pH-Responsiveness: The ethylamine group is basic and can be protonated at acidic pH. This protonation would introduce electrostatic repulsion between the molecules, potentially leading to the disassembly of structures held together by hydrogen bonding or a change in the coordination behavior of the bipyridine unit. This pH-dependent behavior could be harnessed for applications such as controlled drug release. nih.govrsc.org

Redox-Responsiveness: The thioether linkage can be reversibly oxidized to a sulfoxide (B87167) or sulfone. This chemical transformation would alter the electronic properties and steric bulk of the linker, potentially triggering a change in the self-assembled structure. Similarly, if the bipyridine unit is part of a redox-active metal complex (e.g., with Ru(II)/Ru(III) or Cu(I)/Cu(II)), the redox state of the metal can be used to switch the properties of the supramolecular assembly. nih.govnih.govrsc.orgresearchgate.net

Thermo-Responsiveness: The solubility and self-assembly behavior of supramolecular systems can be sensitive to temperature. Changes in temperature can affect the strength of non-covalent interactions, leading to phase transitions or structural rearrangements in the assembled state.

The combination of these responsive elements within a single molecule makes this compound a promising building block for the creation of multi-stimuli-responsive materials with tunable properties. The principles of dynamic covalent chemistry, where reversible covalent bonds are also utilized, could further expand the complexity and functionality of systems based on this versatile compound. nih.govrsc.orgrsc.org

Theoretical and Computational Studies of 2 2,2 Bipyridin 3 Ylthio Ethanamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a powerful computational tool to investigate the intrinsic properties of molecules like 2-([2,2'-Bipyridin]-3-ylthio)ethanamine . DFT calculations can provide deep insights into the molecule's electronic structure and geometry, which are fundamental to understanding its chemical behavior.

Electronic Structure Analysis and Molecular Orbital Characterization

DFT calculations would allow for a detailed analysis of the electronic landscape of This compound . Key parameters that could be determined include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For bipyridine derivatives, the HOMO is often delocalized over the π-system of the rings, while the LUMO distribution can vary depending on the substituents. researchgate.net The introduction of the thioethanamine group at the 3-position is expected to significantly influence the electron density distribution across the bipyridine core. Natural Bond Orbital (NBO) analysis could further quantify orbital interactions and atomic charges, providing a more nuanced understanding of the molecule's stability and bonding characteristics. nih.gov

Note: These are estimated values based on typical bipyridine derivatives and would require specific calculations for confirmation.

Conformational Analysis and Energetic Landscapes

The thioethanamine side chain of This compound introduces significant conformational flexibility. DFT calculations can be employed to perform a potential energy surface scan by systematically rotating the key dihedral angles (e.g., C-S-C-C and S-C-C-N). This would identify the most stable conformers (energy minima) and the transition states connecting them. Understanding the relative energies of different conformers is crucial as the molecular shape can dictate its interaction with other molecules and its potential biological or catalytic activity. For related flexible molecules, multiple stable conformations with small energy differences are often found. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations can model the dynamic behavior of This compound over time. MD simulations would reveal how the molecule behaves in different environments, such as in various solvents or in the presence of other chemical species. This is particularly important for understanding the flexibility of the ethanamine side chain and how it might interact with a metal center or a biological target. The simulation could track the fluctuations in bond lengths, angles, and dihedral angles, providing a realistic picture of the molecule's conformational landscape at a given temperature.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, Luminescence)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com For This compound , TD-DFT calculations could predict the wavelengths of maximum absorption and identify the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). These transitions are typically localized on the bipyridine core but can be modulated by the thioethanamine substituent. mdpi.com

Furthermore, DFT can be used to calculate the nuclear magnetic shielding tensors, which can then be converted into predicted Nuclear Magnetic Resonance (NMR) chemical shifts. dntb.gov.ua Comparing these predicted shifts with experimental data is a powerful way to confirm the molecule's structure.

Predicting luminescence properties would involve calculating the energies of the lowest singlet and triplet excited states. The potential for phosphorescence or fluorescence could be assessed based on the energy difference between these states and the calculated spin-orbit couplings.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Feature Associated Transition/Origin
UV-Vis Strong absorption ~280-300 nm π→π* transitions within the bipyridine rings
¹H NMR Aromatic protons: ~7.5-8.5 ppm Chemical environment of protons on the bipyridine core
¹³C NMR Aromatic carbons: ~120-150 ppm Electronic structure of the carbon skeleton

Note: These are generalized predictions and require specific computational studies for accurate values.

Computational Modeling of Reaction Pathways and Catalytic Mechanisms

Given that bipyridine compounds are exceptional ligands in coordination chemistry and catalysis, computational modeling could be used to explore the potential of This compound in these roles. DFT can be used to model the coordination of this ligand to various metal centers. By calculating the structures and energies of reactants, transition states, and products, researchers can map out the entire energy profile of a proposed catalytic cycle. unimib.it This would help in understanding the mechanism of a reaction catalyzed by a metal complex of This compound and could guide the design of more efficient catalysts. For example, the role of the flexible side chain in substrate binding or in stabilizing transition states could be explicitly modeled.

Applications in Advanced Materials Science Incorporating 2 2,2 Bipyridin 3 Ylthio Ethanamine

Integration into Functional Polymers and Metal-Organic Frameworks

The bifunctional nature of 2-([2,2'-Bipyridin]-3-ylthio)ethanamine, featuring both a metal-coordinating bipyridine moiety and a reactive amine group, makes it an excellent candidate for incorporation into both functional polymers and metal-organic frameworks (MOFs).

In the realm of functional polymers, the primary amine group can be used as a monomer for polymerization reactions, such as polycondensation or addition polymerization, to create polymer backbones with pendant bipyridine-thioether side chains. These side chains can then serve as sites for metal ion coordination, leading to the formation of metallosupramolecular polymers. researchgate.net Such materials can exhibit interesting properties like self-healing, stimuli-responsiveness, and catalytic activity. For instance, bipyridine-containing polysulfide materials have been synthesized for the broad-spectrum removal of heavy metals from water. acs.org The incorporation of the bipyridine unit into the polymer structure provides a high density of binding sites for toxic metal ions. acs.org

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bipyridine unit of this compound is a classic chelating ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.orgnih.gov By using this molecule as a ligand or co-ligand in MOF synthesis, it is possible to construct porous frameworks with tailored properties. mdpi.comnih.gov The thioether and amine functionalities within the pores of the MOF can serve as active sites for selective gas adsorption, catalysis, or sensing. mdpi.com For example, MOFs containing bipyridine derivatives have been studied for their gas adsorption properties, where the nature of the bipyridine ligand influences the dimensionality and structure of the coordination polymer. mdpi.com

Material TypeMethod of IntegrationKey Functional Group(s)Potential Applications
Functional PolymersPolymerization via amine groupAmine, Bipyridine, ThioetherHeavy metal removal, Catalysis, Self-healing materials
Metal-Organic Frameworks (MOFs)Coordination via bipyridineBipyridine, Thioether, AmineGas storage and separation, Catalysis, Chemical sensing

Role in Luminescent and Optoelectronic Materials

The 2,2'-bipyridine (B1663995) moiety is a cornerstone in the design of luminescent and optoelectronic materials, particularly in the context of transition metal complexes. nih.gov When coordinated to heavy metal ions such as ruthenium(II) or iridium(III), the resulting complexes can exhibit strong and long-lived phosphorescence. acs.orgrsc.orgnih.gov This luminescence arises from metal-to-ligand charge-transfer (MLCT) excited states. researchgate.net

The incorporation of a thioether linkage, as found in this compound, can modulate the photophysical properties of these metal complexes. acs.orgnih.gov The sulfur atom can influence the energy of the metal-centered d-orbitals and the ligand-based π-orbitals, thereby tuning the emission color and quantum yield. nih.gov Ruthenium(II) complexes bearing bis(thioether) ligands have been synthesized and their photophysical properties studied, revealing that these ligands can be selectively photocleaved upon irradiation with light. nih.gov

In the field of optoelectronics, materials containing bipyridine units are investigated for applications such as organic light-emitting diodes (OLEDs) and solar cells. rsc.orgresearchgate.netkcl.ac.ukacademie-sciences.fr The efficiency of OLEDs made from tris(bipyridyl)ruthenium(II) has been shown to correlate with the photophysical properties of the material in thin-film form. rsc.org The ability to functionalize the bipyridine ligand with groups like the thioethylamine moiety allows for covalent attachment to electrode surfaces, which is a key strategy in the fabrication of robust optoelectronic devices. acs.org

Metal ComplexKey Photophysical PropertyPotential Application
[Ru(bpy)₂(L)]²⁺ (bpy=bipyridine, L=thioether ligand)Tunable MLCT phosphorescenceOLEDs, photocatalysis
[Ir(C^N)₂(bpy)]⁺ (C^N=cyclometalating ligand)High phosphorescence quantum yieldBioimaging, OLEDs
[Re(bpy)(CO)₃Cl]Strong emission in fluid solutionMolecular sensors, photoelectrodes

Development of Chemical and Biological Sensing Platforms

The strong chelating ability of the bipyridine group makes this compound an excellent component for chemical and biological sensors. The two nitrogen atoms of the bipyridine can selectively bind to specific metal ions, leading to a detectable change in an optical or electrochemical signal.

For example, bipyridine-based ligands have been developed as fluorescent "turn-on" sensors for the detection of metal ions like Cu²⁺. rsc.org In such systems, the ligand itself may be weakly fluorescent, but upon binding to the target metal ion, a highly luminescent complex is formed, signaling the presence of the analyte. rsc.org The selectivity of these sensors can be tuned by modifying the structure of the bipyridine ligand.

The thioether and amine functionalities of this compound provide versatile handles for immobilizing the sensing molecule onto a transducer surface, such as a gold electrode or a nanoparticle. The thiol group (which can be formed from the thioether) can form a self-assembled monolayer (SAM) on a gold surface, a common technique for fabricating electrochemical sensors. nih.govnorthwestern.edu The amine group can be used for covalent attachment to other surfaces or for introducing pH sensitivity. The development of bipyridine cobalt(II) complex modified electrodes for the simultaneous detection of acetaminophen and naproxen demonstrates the utility of such systems in practical applications. rsc.org

Sensor TypeTarget AnalyteTransduction MechanismRole of this compound
Optical SensorMetal ions (e.g., Cu²⁺)Fluorescence "turn-on"Chelating ligand for selective binding
Electrochemical SensorNeurotransmitters, pharmaceuticalsChange in redox potentialSurface modification of electrodes via thiol/amine group
Biological SensorProteins, DNAChange in surface plasmon resonance or impedanceImmobilization of biorecognition elements

Surface Modification and Interface Chemistry for Material Functionality

The ability to control the chemical composition of surfaces and interfaces is crucial for the functionality of many advanced materials. The trifunctional nature of this compound makes it a powerful tool for surface modification.

The thioether group can be readily converted to a thiol, which is known to spontaneously form well-ordered self-assembled monolayers (SAMs) on gold and other noble metal surfaces. nih.govnih.gov This provides a robust method for attaching a layer of bipyridine-ethylamine moieties to a surface. The terminal amine groups of the SAM can then be used for further chemical reactions, such as the attachment of biomolecules or nanoparticles.

The bipyridine units presented on the surface can be used to coordinate metal ions or catalytic complexes. This strategy has been employed to create electrodes for applications in electrocatalysis, such as the reduction of carbon dioxide. umw.edu By immobilizing a molecular catalyst on the electrode surface, it is possible to combine the high selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system. acs.orgacs.org The stability and properties of these modified surfaces can be systematically studied using techniques like X-ray photoelectron spectroscopy and cyclic voltammetry. acs.orgacs.org

Surface/InterfaceModification StrategyResulting FunctionalityApplication
Gold electrodeSelf-assembled monolayer (SAM) formation via thiolControlled surface chemistry, catalyst immobilizationElectrocatalysis, chemical sensing
Silicon/metal oxideCovalent attachment via functionalized bipyridinePhoto-responsive surfacePhotoelectrodes for CO₂ reduction
NanoparticlesLigand exchange/covalent attachmentStabilized nanoparticles with functional surfaceDrug delivery, bioimaging

Bioinorganic Chemistry and Mechanistic Biological Interactions of 2 2,2 Bipyridin 3 Ylthio Ethanamine

Ligand-Biomolecule Interactions (Focus on Chemical Mechanism, Excluding Clinical Outcomes)

Binding to Proteins and Enzymes: Mechanistic Insights into Modulation

The potential for 2-([2,2'-Bipyridin]-3-ylthio)ethanamine to interact with proteins and enzymes would likely be governed by several key features of its structure. The bipyridine moiety is a well-known chelator of metal ions, and its interaction with metalloproteins could lead to the displacement of a native metal cofactor or the formation of a ternary complex. This could, in turn, modulate the enzyme's catalytic activity. For instance, bipyridine-containing compounds have been observed to inhibit metalloenzymes such as acetylcholinesterase. nih.gov The ethanamine side chain could participate in hydrogen bonding or electrostatic interactions with amino acid residues in the protein's active or allosteric sites. The thioether linkage provides a degree of flexibility and can also be a site for coordination with soft metal ions.

The binding mechanism could involve a combination of hydrophobic interactions from the aromatic bipyridine rings and polar interactions from the amine group. Spectroscopic techniques such as fluorescence quenching and circular dichroism would be instrumental in characterizing these binding events and determining binding constants.

Interactions with Nucleic Acids and Cellular Components: Molecular Mechanisms

For this compound, its planar bipyridine core suggests a potential for intercalative binding. The positively charged amino group at physiological pH could facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the binding. Such interactions could be investigated using techniques like UV-Vis and fluorescence spectroscopy, as well as thermal denaturation studies and viscosity measurements of DNA solutions. nih.govresearchgate.net

Design and Study of Metallobiomolecules and Their Models Incorporating the Ligand

The design of metallobiomolecules incorporating this compound would leverage its chelating properties. By coordinating this ligand to various metal centers (e.g., ruthenium, copper, platinum), novel complexes with tailored biological activities could be synthesized. mdpi.comnih.govmdpi.com The properties of the resulting metallobiomolecule, such as its redox potential, photophysical properties, and reactivity, can be fine-tuned by modifying the metal center and any co-ligands.

For example, ruthenium(II) complexes with bipyridine-based ligands have been extensively studied for their potential as photosensitizers in photodynamic therapy and as probes for DNA. nih.govnih.gov The ethanamine and thioether functionalities on this compound could be further functionalized to attach targeting moieties or to modulate the solubility and biodistribution of the metal complex.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (Not for Therapeutic Efficacy)

Structure-activity relationship (SAR) studies would be crucial for understanding how the structural features of this compound and its derivatives influence their interaction with biological targets. nih.gov

Correlation of Structural Features with Specific Biological Target Engagement

Systematic modifications to the structure of this compound would allow for the elucidation of key pharmacophoric elements. For example:

Modification of the Bipyridine Ring: Introducing electron-donating or electron-withdrawing substituents on the bipyridine rings could alter the electronic properties of the ligand and its metal complexes, thereby affecting their binding affinity and selectivity for specific proteins or DNA sequences.

Variation of the Linker: Changing the length and flexibility of the thioether-ethanamine linker could impact the molecule's ability to adopt the optimal conformation for binding to a target.

These SAR studies would provide valuable mechanistic insights into how these molecules engage with their biological targets at a molecular level.

In Vitro Mechanistic Studies of Biological Activities (Excluding Clinical Data, Dosage, Safety, and Adverse Effects)

In vitro assays would be essential to probe the biological activities of this compound and its metal complexes at a mechanistic level. For instance, enzyme inhibition assays could be used to determine the IC50 values against a panel of enzymes to understand its inhibitory potential and selectivity. nih.gov

To investigate its interaction with DNA, in vitro DNA cleavage studies could be performed. Some metal complexes of bipyridine are known to cleave DNA upon photoactivation. nih.govnih.gov Furthermore, cell-based assays using techniques like fluorescence microscopy could be employed to visualize the subcellular localization of the compound, providing clues about its potential sites of action within the cell.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.